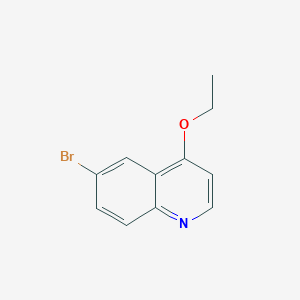![molecular formula C14H11NO2 B8811439 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 6629-80-7](/img/structure/B8811439.png)
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of oxazines. It is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the second carbon of the oxazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves a two-step process starting from salicylamide. The first step involves the reaction of salicylamide with a mixture of 37% aqueous formaldehyde and formic acid, leading to the formation of a hydroxymethyl intermediate. This intermediate is then heated under reflux in toluene, resulting in the loss of formaldehyde and the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazine compounds .
科学研究应用
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用机制
The mechanism of action of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the substitution pattern and oxidation state.
2-Phenyl-4H-benzo[e][1,3]oxazin-4-one: This compound is closely related but has different functional groups and reactivity.
Quinazolin-4(3H)-ones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the overall ring structure.
Uniqueness
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group on the oxazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
属性
CAS 编号 |
6629-80-7 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) |
InChI 键 |
AMZRLVJMBHMIPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
溶解度 |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8811382.png)
![1,2-Dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8811385.png)

![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8811400.png)
![5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B8811404.png)

![Methyl 2-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8811420.png)

![5-fluoro-3-phenyl-2-[1-(7H-purin-6-ylamino)propyl]quinazolin-4-one](/img/structure/B8811461.png)
